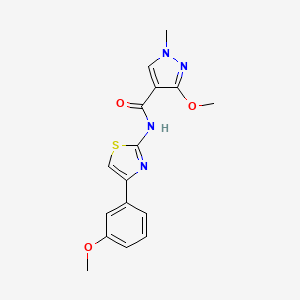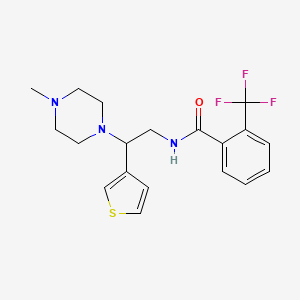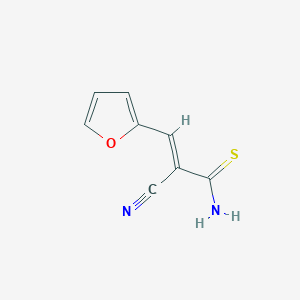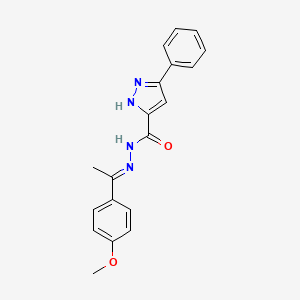
3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and two methoxy groups . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiazole ring, and two methoxy groups . The exact structure would need to be confirmed by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized and characterized a variety of pyrazole and pyrazolopyrimidine derivatives, focusing on their structural properties and potential biological activities. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).
Biological Activities
The biological activities of compounds related to "3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide" have been a significant area of research, with studies focusing on their cytotoxic, antifungal, and antimicrobial properties.
Cytotoxic Activities
The synthesized pyrazole and pyrazolopyrimidine derivatives have been screened for their in vitro cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For example, a study by Hassan et al. (2015) on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases demonstrated significant cytotoxic activity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2 (Hassan, Hafez, Osman, & Ali, 2015).
Antifungal and Antimicrobial Activities
Some studies have focused on evaluating the antifungal and antimicrobial activities of pyrazole derivatives. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized by Du et al. (2015) displayed moderate to excellent activities against phytopathogenic fungi, showcasing the potential of these compounds in addressing fungal infections (Du et al., 2015).
Structural and Theoretical Studies
Research has also been conducted on the structural and theoretical aspects of pyrazole derivatives to understand their chemical properties and interaction mechanisms better. For example, the study of the synthesis, spectral, and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide by Kumara et al. (2018) provided insights into the compound's thermal stability and non-linear optical properties, highlighting its potential in various scientific applications (Kumara et al., 2018).
Propriétés
IUPAC Name |
3-methoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-20-8-12(15(19-20)23-3)14(21)18-16-17-13(9-24-16)10-5-4-6-11(7-10)22-2/h4-9H,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLADUJIDWIPXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)



![4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2560933.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)


![N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2560947.png)
